molecular formula C12H13NO2 B1377467 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one CAS No. 1443981-87-0

2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Cat. No.: B1377467
CAS No.: 1443981-87-0
M. Wt: 203.24 g/mol
InChI Key: JMCNRRRGVPKYNC-UHFFFAOYSA-N
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Description

2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is a chemical compound with the molecular formula C12H13NO2. It is known for its unique structure, which includes a benzazepine ring system. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted benzylamine with an acetylating agent, followed by cyclization to form the benzazepine ring. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as Lewis acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one is unique due to its specific acetyl group and the absence of additional substituents, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying fundamental chemical and biological processes .

Properties

IUPAC Name

2-acetyl-3,4-dihydro-1H-2-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCNRRRGVPKYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=O)C2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one
Reactant of Route 2
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2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one
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2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one
Reactant of Route 4
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2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one
Reactant of Route 5
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2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one
Reactant of Route 6
2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

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